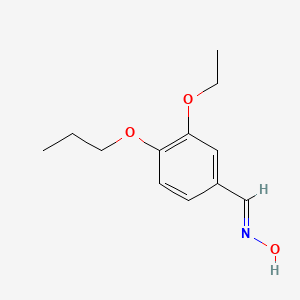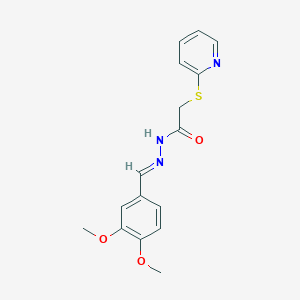![molecular formula C23H25N3O2 B5550585 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The compound is typically synthesized through a one-pot reaction process involving multiple steps that ensure the formation of the target heterocyclic compound. The synthesis involves various spectroscopic techniques for characterization, such as FT-IR, NMR, and Mass spectroscopies, alongside single-crystal X-ray diffraction methods to confirm the structure and composition of the final product (Özdemir, Sönmez, Sen, Dinçer, & Özdemir, 2015).
Molecular Structure Analysis The molecular geometry of such compounds is typically determined using X-ray structure determination and optimized through density functional theory (DFT) methods. The optimized structure helps in understanding geometric parameters, vibrational wavenumbers, and chemical shifts of the molecule. Theoretical calculations like molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analyses provide insight into the electronic properties of the molecule (Özdemir et al., 2015).
Chemical Reactions and Properties The compound’s reactivity can be illustrated through its rearrangement reactions, interaction with nucleophiles, and transformation into other chemical structures under specific conditions. These reactions are pivotal in exploring the compound's utility in synthesizing other derivatives and understanding its chemical behavior (Strah, Svete, & Stanovnik, 1996).
Aplicaciones Científicas De Investigación
Synthesis and Molecular Applications : The chemical structure of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol suggests its potential use in synthesizing novel pyridine and fused pyridine derivatives. These derivatives demonstrate moderate to good binding energies when screened against target proteins like GlcN-6-P synthase, indicating their potential in drug design and molecular docking studies. The antimicrobial and antioxidant activities of these compounds further underscore their significance in medicinal chemistry and pharmacology (Flefel et al., 2018).
Antimicrobial and Insecticidal Potential : The structure has been utilized in the synthesis of pyrimidine linked pyrazole heterocyclics, showcasing the compound's versatility. These synthesized compounds exhibit notable insecticidal and antimicrobial properties, highlighting their potential in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).
Lanthanoid Chelates Research : Studies involving 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone, a compound closely related to the chemical structure , have contributed significantly to our understanding of lanthanoid chelates. These studies explore the phenomenon of hypersensitivity in electronic spectra, which is crucial for applications in materials science and luminescence (Roy & Nag, 1978).
Treatment of Idiopathic Pulmonary Fibrosis : The compound's structure has been pivotal in the diastereoselective synthesis of potential therapeutic agents for idiopathic pulmonary fibrosis treatment. These agents are currently undergoing clinical trials, underscoring the compound's significance in developing new treatments for respiratory conditions (Anderson et al., 2016).
Cancer Research and Chemotherapy : Derivatives of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one, related to the compound of interest, have been synthesized and tested for their cytotoxic activity against human leukemia cells. These studies offer insights into the compound's potential use in cancer research and the development of new chemotherapeutic agents (Asegbeloyin et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)phenyl]-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-6-4-5-7-21(16)23(28)12-13-25(15-23)22(27)19-8-10-20(11-9-19)26-18(3)14-17(2)24-26/h4-11,14,28H,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMFIKBXNZWKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(C2)C(=O)C3=CC=C(C=C3)N4C(=CC(=N4)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)
![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)
![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)
![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)
![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)

![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)

